molecular formula C16H21N3O2 B7979184 1-(1-Benzylpiperidin-3-yl)piperazine-2,3-dione

1-(1-Benzylpiperidin-3-yl)piperazine-2,3-dione

Cat. No.: B7979184
M. Wt: 287.36 g/mol
InChI Key: RTPXGHKKUZENAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzylpiperidin-3-yl)piperazine-2,3-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring fused with a pyrazinedione moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylpiperidin-3-yl)piperazine-2,3-dione typically involves the reaction of benzylamine with a suitable diketone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazinedione ring. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzylpiperidin-3-yl)piperazine-2,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pyrazinedione ring, leading to different structural analogs.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazinediones and piperidine derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications.

Scientific Research Applications

1-(1-Benzylpiperidin-3-yl)piperazine-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-3-yl)piperazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the structural analogs used.

Comparison with Similar Compounds

    1-Benzyl-3-oxopiperazine: Shares a similar piperazine structure but differs in the functional groups attached.

    1-Benzyl-2,3-piperazinedione: Another related compound with a similar core structure but different substituents.

Uniqueness: 1-(1-Benzylpiperidin-3-yl)piperazine-2,3-dione is unique due to its specific combination of a piperidine ring and a pyrazinedione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(1-benzylpiperidin-3-yl)piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-15-16(21)19(10-8-17-15)14-7-4-9-18(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPXGHKKUZENAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)N3CCNC(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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